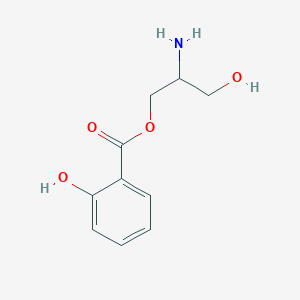![molecular formula C15H17N3O B12590012 N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide CAS No. 588726-13-0](/img/structure/B12590012.png)
N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the azabicyclo[2.2.1]heptane ring: This can be achieved through a Diels-Alder reaction, followed by a series of functional group transformations.
Indolizine ring synthesis: This involves cyclization reactions, often using palladium-catalyzed cross-coupling reactions.
Amide bond formation: The final step involves coupling the azabicyclo[2.2.1]heptane derivative with the indolizine carboxylic acid using standard amide coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for key steps and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indolizine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indolizine derivatives.
Scientific Research Applications
N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders.
Biology: Used as a probe to study receptor-ligand interactions.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-5-carboxamide
- N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-7-carboxamide
Uniqueness
N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide is unique due to its specific substitution pattern, which can lead to different binding affinities and selectivities compared to similar compounds. This makes it a valuable compound for developing targeted therapies.
Properties
CAS No. |
588726-13-0 |
|---|---|
Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide |
InChI |
InChI=1S/C15H17N3O/c19-15(17-14-8-11-4-6-13(14)16-11)10-3-5-12-2-1-7-18(12)9-10/h1-3,5,7,9,11,13-14,16H,4,6,8H2,(H,17,19)/t11-,13+,14-/m1/s1 |
InChI Key |
QGJJXPBWDDDXDU-KWCYVHTRSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1N2)NC(=O)C3=CN4C=CC=C4C=C3 |
Canonical SMILES |
C1CC2C(CC1N2)NC(=O)C3=CN4C=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-N-methyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12589930.png)

![Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]-](/img/structure/B12589939.png)

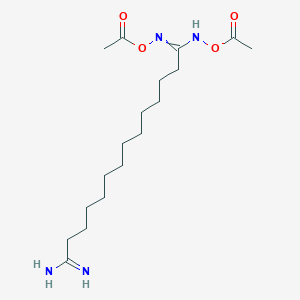
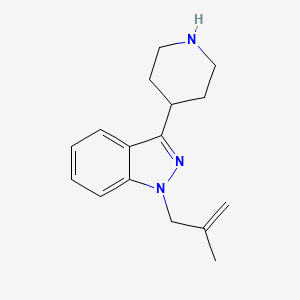
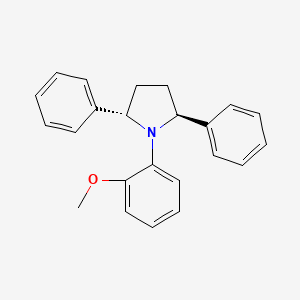

![N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12590000.png)

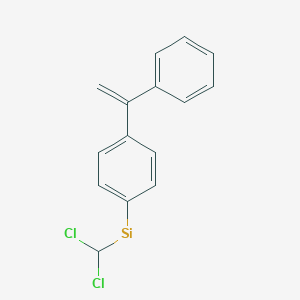
![1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)-](/img/structure/B12590016.png)
